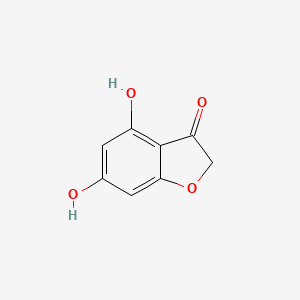

4,6-dihydroxybenzofuran-3(2H)-one

Vue d'ensemble

Description

4,6-Dihydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by the presence of hydroxyl groups at the 4 and 6 positions and a ketone group at the 3 position. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve high yields with minimal side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Aldol Condensation for Aurone Derivatives

4,6-Dihydroxybenzofuran-3(2H)-one undergoes Knoevenagel condensations with aromatic aldehydes to form bioactive aurones:

Table 2: General Condensation Procedures

| Procedure | Conditions | Typical Yield Range | Key Applications |

|---|---|---|---|

| A | KOH/MeOH, reflux (1-18 h) | 53-97% | Synthesis of NDM-1 inhibitors |

| B | KOH/EtOH, reflux (2-5 h) | 55-88% | HCV NS5B polymerase inhibitors |

Notable derivatives include:

-

(Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one : IC₅₀ = 2.2 μM against HCV NS5B

-

4'-Fluoro-substituted analogs: Improved NDM-1 inhibition (Ki = 4.8 μM) compared to parent compound

Substituent Effects on Biological Activity

Modifications at the benzylidene ring significantly influence pharmacological properties:

Table 3: Structure-Activity Relationships

| Position | Modification | Enzyme Inhibition Impact | Reference |

|---|---|---|---|

| 3' | -OH → -OCH₃ | ↓ NDM-1 activity by 62% | |

| 4' | -OH → -F | Maintained NDM-1 inhibition | |

| 2' | Introduction of -OCH₃ | Enhanced IMP-1 binding affinity |

X-ray crystallography studies reveal critical hydrogen bonding between 4,6-dihydroxy groups and Arg503/Gly493 in enzyme active sites .

Protective Group Strategies

Methoxy-protected intermediates enable selective functionalization:

Key Deprotection Protocol

-

Initial synthesis of 4,6-dimethoxy analogs

-

BBr₃-mediated demethylation (CH₂Cl₂, -78°C → rt)

This strategy prevents unwanted oxidation during subsequent reactions.

Green Chemistry Approaches

Solvent-free microwave synthesis provides efficient alternatives:

Table 4: Eco-Friendly Synthesis Comparison

| Method | Time | Yield | Purity Advantage |

|---|---|---|---|

| Conventional | 4-6 h | 53-86% | Requires recrystallization |

| Microwave | 15-30m | 55-88% | Direct crystallization possible |

Notable example: Synthesis of (Z)-2-(3,4-methylenedioxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one achieved 86% yield in 20 minutes .

Spectroscopic Characterization

Consistent spectral features confirm reaction outcomes:

This comprehensive analysis demonstrates this compound's utility as a scaffold for developing enzyme inhibitors and bioactive molecules. The compound's reactivity pattern allows precise structural tuning through well-established condensation and protection-deprotection strategies, supported by robust spectroscopic validation methods.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Activity

One of the most notable applications of 4,6-dihydroxybenzofuran-3(2H)-one is its activity against the Hepatitis C virus (HCV). Studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on HCV replication. For instance, a specific analogue showed an IC50 value of 2.2 µM, indicating strong antiviral properties against HCV's RNA-dependent RNA polymerase (RdRp) . This suggests that the compound could serve as a template for developing new antiviral agents.

Antioxidant Properties

Research has indicated that this compound possesses significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a potential candidate for further exploration in nutraceutical applications .

Anti-inflammatory Effects

In addition to its antiviral and antioxidant activities, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

Case Study 1: Antiviral Efficacy

A study aimed at evaluating the antiviral efficacy of several aurone derivatives, including this compound, found that these compounds effectively inhibited HCV replication in cell cultures. The research utilized molecular docking studies to elucidate the binding interactions between the compounds and the viral RdRp, providing insights into their mechanism of action .

Case Study 2: Antioxidant Activity

In another investigation, researchers assessed the antioxidant capabilities of this compound using various assays. The results indicated that the compound significantly reduced oxidative stress markers in cell lines exposed to harmful agents. This study supports its potential use in formulations aimed at combating oxidative damage .

Mécanisme D'action

The mechanism of action of 4,6-dihydroxybenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and the ketone group play crucial roles in its biological activity. For example, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2,5-Dihydroxybenzofuran: Another benzofuran derivative with hydroxyl groups at different positions.

4,6-Dihydroxybenzofuran: Lacks the ketone group present in 4,6-dihydroxybenzofuran-3(2H)-one.

Uniqueness: this compound is unique due to the presence of both hydroxyl groups and a ketone group, which contribute to its distinct chemical reactivity and biological activity

Activité Biologique

4,6-Dihydroxybenzofuran-3(2H)-one, also known as aurone, is a naturally occurring compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure and Properties

This compound features a benzofuran core with hydroxyl groups at the 4 and 6 positions. This unique structure contributes to its reactivity and biological properties. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that this compound acts as an inhibitor of Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It has been identified as a potent allosteric inhibitor with an IC50 value of approximately 2.2 μM, indicating strong antiviral potential against HCV .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on porcine pancreatic α-amylase. The structure-activity relationship suggests that the hydroxyl groups play a significant role in binding to the enzyme's active site, thus inhibiting its activity .

- Antibacterial Properties : Aurone derivatives, including this compound, have shown promising antibacterial activity. In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 7.8 to 31.25 µM against various bacterial strains .

Synthesis Methods

Several synthetic pathways have been developed to produce this compound. These methods typically involve the reaction of phloroglucinol with various reagents under controlled conditions. For example:

- Phloroglucinol Reaction : Phloroglucinol reacts with chloroacetonitrile in the presence of zinc chloride and hydrochloric acid to yield this compound .

- Functionalization : Further modifications can be made to introduce additional functional groups that may enhance biological activity or selectivity against specific targets.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is closely linked to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Essential for enzyme inhibition and binding |

| Benzofuran Core | Provides a scaffold for interaction with targets |

| Substituents | Modifications can enhance potency or selectivity |

The presence of hydroxyl groups allows for effective hydrogen bonding with target enzymes or receptors, enhancing the compound's overall bioactivity.

Case Studies and Research Findings

- Antiviral Research : A study investigated the interaction of various aurones with HCV RdRp, revealing that structural modifications could lead to increased inhibitory effects. The molecular docking studies indicated favorable interactions at specific binding sites within the enzyme .

- Enzyme Inhibition Studies : Another research focused on the inhibition of α-amylase by hydroxylated aurones. Results indicated that specific substitutions on the benzofuran ring significantly impacted the inhibitory potency against α-amylase .

- Antibacterial Evaluation : A comprehensive evaluation of aurone derivatives demonstrated their potential as antibacterial agents. The study found that certain derivatives displayed low cytotoxicity while maintaining effective antibacterial activity against tested strains .

Propriétés

IUPAC Name |

4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSLRXQDYBYKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280906 | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-49-9 | |

| Record name | 3260-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.